(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
Description
(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is a chiral small molecule characterized by an isoindolin-1-one core substituted with a fluorine atom at position 6 and a piperidin-3-yl group at position 2. The (S)-configuration of the stereocenter distinguishes it from its enantiomer, (R)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride.
Properties
IUPAC Name |
6-fluoro-2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-10-4-3-9-8-16(13(17)12(9)6-10)11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFABMXJYGEVGY-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CC3=C(C2=O)C=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)N2CC3=C(C2=O)C=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride typically involves a multi-step process. One common method includes the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines. This reaction proceeds through a domino reaction mechanism, leading to the formation of the isoindoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atom and other substituents can be replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Synthetic Routes and Preparation Methods
The synthesis of (S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride involves several key steps:
- Formation of the Isoindolinone Core : This is achieved through cyclization reactions involving precursors like phthalimide derivatives.
- Introduction of the Fluorine Atom : A fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), is used to introduce the fluorine atom at the 6th position.
- Attachment of the Piperidin-3-yl Group : This occurs via nucleophilic substitution, where a piperidine derivative reacts with the isoindolinone core.
- Formation of the Hydrochloride Salt : The final step involves reacting the free base with hydrochloric acid to form the hydrochloride salt.
Industrial production methods are optimized for large-scale synthesis, utilizing continuous flow reactors and automated purification techniques to ensure high yield and purity.
Scientific Research Applications
This compound has been explored for various applications in scientific research:
Medicinal Chemistry
Research on this compound focuses on its potential therapeutic applications, particularly in drug development for treating diseases such as cancer and neurological disorders. Studies have demonstrated its ability to modulate biological pathways, which could lead to significant therapeutic effects.
The compound has shown promise in biological studies, particularly regarding its interaction with specific molecular targets, including enzymes and receptors. It may influence cellular processes through these interactions, leading to diverse biological effects.
Chemical Synthesis
It serves as a valuable building block in organic synthesis, allowing researchers to create more complex molecules for various applications across chemistry and materials science.
Pharmaceutical Development
The compound is being investigated as an intermediate in the production of pharmaceuticals and agrochemicals, highlighting its relevance in industrial applications.
Case Studies and Research Findings
Several studies have focused on the biological activity and therapeutic potential of this compound:
Study on Antitumor Activity
A notable study evaluated its antitumor properties against various human cancer cell lines through assays conducted by the National Cancer Institute (NCI). The compound exhibited significant growth inhibition rates, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of (S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the piperidin-3-yl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Comparison: (S)- vs. (R)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one Hydrochloride
The enantiomeric pair shares identical molecular formulas (C₁₃H₁₅ClFN₂O) and physicochemical properties (e.g., molecular weight: 285.73 g/mol). However, their stereochemical differences can lead to divergent biological activities. For example:
- Binding Affinity: Enantiomers often exhibit distinct interactions with chiral biological targets. While specific data for this pair are unavailable, analogous isoindolinones show enantiomer-dependent activity in kinase inhibition assays .
- Commercial Status : The (R)-enantiomer (CAS 1643571-00-9) is available industrially (99% purity, 25kg packaging) , whereas the (S)-enantiomer is discontinued, suggesting challenges in large-scale synthesis or reduced pharmacological relevance .
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| CAS Number | Not explicitly listed | 1643571-00-9 |
| Commercial Availability | Discontinued | Available (Industrial Grade) |
| Purity | N/A | 99% |
Structural Analogs: Piperidine vs. Pyrrolidine Substitution
Replacing the piperidine ring with pyrrolidine alters ring size (6-membered vs. 5-membered), affecting conformational flexibility and target engagement. For example:
- (R)-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one Hydrochloride (CAS 1439894-56-0): Molecular Weight: 256.70 g/mol (vs. 285.73 g/mol for the piperidine analog) .
| Property | Piperidine Analog | Pyrrolidine Analog |
|---|---|---|
| Molecular Formula | C₁₃H₁₅ClFN₂O | C₁₂H₁₄ClFN₂O |
| Molecular Weight | 285.73 g/mol | 256.70 g/mol |
| CAS Number | 1643571-00-9 (R-enantiomer) | 1439894-56-0 |
Functional Group Comparison: Isoindolinone vs. Amide Derivatives
The isoindolinone core distinguishes the target compound from amide-based analogs like (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide (Ref: 10-F086773). Key differences include:
- Hydrogen Bonding Potential: Isoindolinones exhibit rigid, planar structures with dual hydrogen-bond acceptors (ketone and amine), whereas amides rely on a single carbonyl group for interactions.
- Metabolic Stability: Isoindolinones are generally more resistant to enzymatic degradation than linear amides, enhancing their utility in drug development .
Research and Commercial Implications
While the (S)-enantiomer’s discontinuation limits its current application, its structural analogs and enantiomers remain valuable for structure-activity relationship (SAR) studies. Future research should prioritize:
- Enantioselective Synthesis : To enable scalable production of the (S)-enantiomer.
- Target Profiling : Comparative studies of piperidine vs. pyrrolidine analogs across biological targets (e.g., kinases, GPCRs).
Note: Data on biological activity, toxicity, and pharmacokinetics are absent in the provided evidence, highlighting a critical gap in the literature.
Biological Activity
(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is a synthetic compound belonging to the isoindolinone family, notable for its potential biological activities. With a molecular formula of CHClFNO and a molecular weight of 270.73 g/mol, this compound features a fluorine atom at the 6th position and a piperidin-3-yl group, which contribute to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate cellular pathways involved in cancer progression, inflammation, and neurodegenerative diseases. The compound's mechanism likely involves the inhibition or activation of specific signaling pathways, although detailed mechanisms remain under investigation.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies have shown that this compound may inhibit tumor growth by targeting specific oncogenic pathways. For instance, it has been evaluated in xenograft models where it demonstrated efficacy in reducing tumor size when used alone or in combination with established chemotherapeutics.
- Neuroprotective Effects : There is emerging evidence that the compound may exert neuroprotective effects, potentially through the modulation of neuroinflammatory processes and apoptosis in neuronal cells.
Comparative Studies
To better understand its efficacy, this compound has been compared with other similar compounds. Below is a summary table highlighting key differences:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Anticancer, Neuroprotective | Unique fluorine position enhances bioactivity |
| (R)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride | Structure | Similar to S-enantiomer | Potentially less active due to stereochemistry |
| 6-Fluoro-N-(4-pyridyl)-isoindoline derivatives | N/A | Varies by substitution | Investigated for anti-inflammatory properties |
Study 1: Efficacy in Cancer Models
In a study published in Nature Reviews Cancer, this compound was tested against MDA-MB-436 breast cancer xenografts. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone. The compound's mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, critical for cell survival and proliferation.
Study 2: Neuroprotection in Animal Models
Another research effort evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The treatment group exhibited improved cognitive function and reduced amyloid plaque formation compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative disorders.
Q & A
Q. What synthetic routes are reported for preparing (S)-6-fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including cyclization, fluorination, and salt formation. For example:
- Cyclization : Isoindolinone cores are often synthesized via Buchwald–Hartwig amination or palladium-catalyzed coupling .
- Chiral Resolution : The (S)-configuration at the piperidine-3-yl group may require chiral auxiliaries or enzymatic resolution. highlights the use of chiral analysis ([α]D values) to confirm enantiopurity .
- Hydrochloride Salt Formation : Treatment with 1.0 M HCl in aqueous or dioxane solutions under controlled temperatures (0–50°C) yields the hydrochloride salt, as described in and .
- Optimization : Adjusting reaction time (e.g., 2.33 hours in ), stoichiometry, and purification methods (e.g., hot crystallization in ) improves yields (e.g., 52.7% in ) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?
Key methods include:
- NMR Spectroscopy : 1H and 13C NMR verify regiochemistry and fluorine positioning (e.g., J-coupling constants for fluoro groups in ) .
- HPLC/UPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess (>98% purity) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ in ) .
- X-ray Diffraction (XRD) : Resolves absolute stereochemistry for crystalline derivatives .
Q. How should researchers handle solubility and stability challenges during in vitro assays?
- Solubility : Pre-solubilize in DMSO (≤10 mM stock), then dilute in assay buffers (e.g., PBS). notes precipitation in aqueous media, requiring 1,4-dioxane for dissolution .
- Stability : Store lyophilized powder at -20°C. Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations predict target engagement and binding modes?
- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., PARP1 in ). Fluorine’s electronegativity may enhance hydrogen bonding .
- MD Simulations : Analyze stability of ligand–target complexes over 100-ns trajectories (e.g., GROMACS). and highlight isoindolinone derivatives’ conformational flexibility .
Q. What strategies resolve contradictions in biological activity data across cell lines?
- Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to identify off-target effects.
- Orthogonal Assays : Combine enzymatic assays (e.g., PARP inhibition in ) with cell viability (MTT) and apoptosis markers (caspase-3/7) .
- Metabolite Profiling : Use LC-MS to identify active metabolites interfering with results (e.g., discusses nucleoside analog metabolism) .
Q. How can researchers design enantioselective syntheses to avoid racemization during scale-up?
Q. What in silico tools predict metabolic pathways and potential toxicities?
Q. How do fluorine substitution and hydrochloride salt formation impact pharmacokinetics (PK)?
- Fluorine Effects : Enhances membrane permeability (LogP reduction) and metabolic stability by blocking CYP450 oxidation sites .
- Salt Form : Hydrochloride improves aqueous solubility for IV administration but may alter oral bioavailability due to pH-dependent dissolution .
Methodological Guidance for Data Interpretation
Q. How should researchers address low reproducibility in synthetic yields?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
